Cas no 36568-09-9 (Methyl 3,5-dioxooctanoate)

Methyl 3,5-dioxooctanoate is a versatile ketoester compound characterized by its reactive β-diketone functionality. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing heterocycles, chelating agents, and complex molecular frameworks. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound’s dual carbonyl groups offer multiple sites for nucleophilic attack, enabling selective modifications such as alkylations or condensations. It is commonly employed in pharmaceutical and agrochemical research for developing active ingredients or fine chemicals. High purity grades ensure consistent performance in demanding applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
Methyl 3,5-dioxooctanoate structure
Methyl 3,5-dioxooctanoate structure
Product Name:Methyl 3,5-dioxooctanoate
CAS No:36568-09-9
MF:C9H14O4
MW:186.205063343048
CID:1040647
PubChem ID:568233
Update Time:2025-06-09

Methyl 3,5-dioxooctanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,5-dioxooctanoate
    • 3,5-Dioxooctanoic acid methyl ester
    • AG-K-93532
    • AK103787
    • ANW-64479
    • CTK6D3189
    • KB-256127
    • Methyl-3,5-dioxooctanoat
    • Octanoic acid, 3,5-dioxo-, methyl ester
    • Methyl3,5-dioxooctanoate
    • 36568-09-9
    • DTXSID60340873
    • DB-069404
    • SCHEMBL15120651
    • WIOUGEQKWPFNOB-UHFFFAOYSA-N
    • Inchi: 1S/C9H14O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h3-6H2,1-2H3
    • InChI Key: WIOUGEQKWPFNOB-UHFFFAOYSA-N
    • SMILES: O=C(CC(CC(=O)OC)=O)CCC

Computed Properties

  • Exact Mass: 186.08922
  • Monoisotopic Mass: 186.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • PSA: 60.44

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